Ethyl 4-iodo-1H-imidazole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-iodo-1H-imidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-2-11-6(10)5-8-3-4(7)9-5/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSRUFPYBWNONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Pathways of Ethyl 4 Iodo 1h Imidazole 2 Carboxylate
Cross-Coupling Reactions at the Iodine Center
The carbon-iodine bond at the C4 position of the imidazole (B134444) ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, often allows for milder reaction conditions and broader substrate scope.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-substituted imidazoles. nih.gov The Suzuki-Miyaura and Sonogashira reactions are prominent examples that have been successfully applied to iodoimidazole systems.
The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an organic halide. nih.gov In the context of ethyl 4-iodo-1H-imidazole-2-carboxylate, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C4 position. The general mechanism involves the oxidative addition of the iodoimidazole to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. acs.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled. arkat-usa.org
The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, such as this compound. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and is highly effective for synthesizing alkynyl-substituted imidazoles. nih.gov Copper-free Sonogashira variants have also been developed. libretexts.orgnih.gov The general catalytic cycle involves the formation of a palladium-alkynyl complex, which then undergoes oxidative addition with the iodoimidazole, followed by reductive elimination. libretexts.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Iodo-Heterocycles
| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Product Type | Reference |
| Suzuki-Miyaura | PdCl2(PPh3)2 | Phenylboronic acid | 5-Biphenyl-4H-imidazole N-oxide | nih.gov |
| Suzuki-Miyaura | PdCl2 / SPhos | Aryl/heteroarylboronic acids | 2-(Hetero)aryl benzimidazoles | arkat-usa.org |
| Sonogashira | Pd(PPh3)2Cl2 / CuI | Terminal alkynes | 4-Alkynylisoxazoles | nih.gov |
| Sonogashira | Pd(OAc)2 / CuI | Phenylacetylene | 4-Alkynyl-2-iodo-quinoline | libretexts.org |
This table presents examples of palladium-catalyzed cross-coupling reactions on iodo-substituted heterocyclic systems, illustrating the types of transformations possible for this compound.
Copper-Mediated Coupling Reactions for Carbon-Heteroatom Bond Formation
Copper-mediated coupling reactions, such as the Ullmann condensation, provide a valuable method for forming carbon-heteroatom bonds (C-N, C-O, C-S). These reactions are particularly useful for the arylation of amines, alcohols, and thiols with aryl halides. In the case of this compound, these reactions would enable the introduction of various nitrogen-, oxygen-, or sulfur-containing moieties at the C4 position. While classical Ullmann conditions often require harsh conditions, significant advancements have led to milder, ligand-assisted protocols. acs.org The use of ligands such as N,N'-dimethylethylenediamine or BINOL can facilitate these couplings at lower temperatures and with greater efficiency. acs.org
Scope and Limitations of Halogen-Exchange Reactions
Halogen-exchange reactions, such as the Finkelstein reaction, can be employed to convert the iodo-substituent of this compound into other halo-substituents (e.g., bromo, chloro, or fluoro). This transformation can be useful for tuning the reactivity of the C4 position for subsequent reactions. For instance, converting the highly reactive iodo group to a less reactive bromo or chloro group can allow for selective transformations at other sites in the molecule. However, the equilibrium of the Finkelstein reaction is governed by the solubility of the resulting metal halide in the solvent used. The scope of these reactions on substituted imidazoles may be influenced by the electronic nature of the imidazole ring and the presence of other functional groups.
Transformations Involving the Ethyl Ester Group
The ethyl ester group at the C2 position of the imidazole ring provides another handle for derivatization, allowing for modifications that can significantly alter the properties of the molecule.
Hydrolysis to Carboxylic Acid and Subsequent Amidation/Hydrazide Formation
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-iodo-1H-imidazole-2-carboxylic acid, under either acidic or basic conditions. chemicalbook.com This carboxylic acid is a key intermediate that can be further derivatized. bldpharm.com For example, it can be coupled with various amines or hydrazines using standard peptide coupling reagents (e.g., EDCI, HATU) to form a diverse library of amides and hydrazides. nih.gov This approach is a common strategy in medicinal chemistry for exploring structure-activity relationships.
Transesterification Reactions with Various Alcohols
Transesterification offers a direct route to modify the ester group without proceeding through the carboxylic acid. This reaction involves treating this compound with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of a wide range of alkoxy groups, which can be used to modulate the solubility, steric bulk, and other physicochemical properties of the parent compound. The efficiency of the reaction can be influenced by the nature of the incoming alcohol and the reaction conditions employed.
Table 2: Transformations of the Ethyl Ester Group
| Reaction | Reagents | Product |
| Hydrolysis | KOH or H2SO4 | 4-Iodo-1H-imidazole-2-carboxylic acid |
| Amidation | Amine, Coupling Agent (e.g., EDCI) | 4-Iodo-1H-imidazole-2-carboxamide |
| Hydrazide Formation | Hydrazine, Coupling Agent | 4-Iodo-1H-imidazole-2-carbohydrazide |
| Transesterification | Alcohol (R-OH), Acid/Base Catalyst | Alkyl 4-iodo-1H-imidazole-2-carboxylate |
This table summarizes the key transformations involving the ethyl ester functionality of the title compound.
Reduction of the Ester Functionality
The ester group at the C2 position of this compound can be readily transformed into a primary alcohol, providing a key intermediate for further functionalization. This reduction is typically achieved using powerful reducing agents or through basic hydrolysis.
One of the most effective methods for the direct reduction of the ester to an alcohol is the use of lithium aluminum hydride (LiAlH₄). nih.gov This reagent is a potent source of hydride ions and is capable of reducing a wide variety of carbonyl compounds, including esters and carboxylic acids. nih.gov While specific studies on the reduction of this compound are not extensively documented in publicly available literature, the reduction of analogous imidazole esters is well-established. For instance, the synthesis of (4-(Adamantan-1-yl)-1-isopropylimidazol-2-yl)methanol from its corresponding ethyl ester has been successfully carried out using lithium aluminum hydride in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere. nih.gov This suggests that a similar approach would be effective for the target compound, yielding (4-iodo-1H-imidazol-2-yl)methanol.
Alternatively, the ester functionality can be cleaved through hydrolysis under basic conditions. Treatment with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, in an aqueous or alcoholic solvent system leads to the formation of the corresponding carboxylate salt. nih.gov Subsequent acidification of the reaction mixture would then yield 4-iodo-1H-imidazole-2-carboxylic acid. A patent describes the hydrolysis of ethyl 1H-imidazole-4-carboxylate to 1H-imidazole-4-carboxylic acid using potassium carbonate solution at 45°C, followed by acidification with concentrated hydrochloric acid to precipitate the product with a yield of 90.5%. nih.gov A similar procedure using sodium hydroxide solution at 40°C afforded the carboxylic acid in 91.2% yield. nih.gov These methods provide a pathway to the carboxylic acid derivative, which can then be further modified or reduced to the alcohol if desired.
Table 1: Methods for the Transformation of the Ester Group
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄), dry THF, inert atmosphere | (4-iodo-1H-imidazol-2-yl)methanol |
Functionalization of the Imidazole Nitrogen Atoms
The imidazole ring contains two nitrogen atoms, both of which can be functionalized, although one is typically protonated in the neutral form. These nitrogens can undergo alkylation, arylation, and can be protected with various protecting groups, enabling regioselective modifications at other positions of the molecule.
N-alkylation of imidazoles is a common strategy to introduce a wide range of substituents, which can modulate the steric and electronic properties of the molecule. The alkylation of this compound can be achieved by reacting it with an appropriate alkyl halide in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation, leading to substitution at either the N1 or N3 position. For instance, the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl (B1604629) halides in the presence of potassium carbonate in DMF has been shown to selectively occur at the oxygen of the 1-hydroxy group. researchgate.netshigematsu-bio.com While this is an O-alkylation, the general principle of using a base to deprotonate the imidazole nitrogen for subsequent reaction with an electrophile is applicable.
N-arylation of imidazoles, often achieved through Ullmann-type coupling reactions, provides a route to N-aryl-substituted imidazoles. These reactions typically involve a copper catalyst, a base, and an aryl halide. A review on the N-arylation of imidazoles highlights various copper-catalyzed methods using aryl halides, with different ligands and bases to facilitate the reaction under mild conditions. chembuyersguide.com For example, the N-arylation of imidazoles with aryl halides has been reported using activated copper with LiOH as a base. chembuyersguide.com The use of a copper-exchanged fluorapatite (B74983) catalyst in DMF with K₂CO₃ as a base has also been successful for the arylation of imidazoles with chloro- and fluoroarenes. chembuyersguide.com These general methods suggest that this compound could be N-arylated using similar conditions.
To achieve regioselective reactions at other positions of the imidazole ring or to modulate its reactivity, the nitrogen atoms can be protected. Common protecting groups for imidazoles include the tosyl (Ts) and tert-butoxycarbonyl (Boc) groups.
The N-tosylation of imidazoles is typically achieved by reacting the imidazole with tosyl chloride in the presence of a base. The synthesis of ethyl 1-tosyl-1H-imidazole-4-carboxylate has been reported, indicating that this protection strategy is applicable to imidazole carboxylates. nih.govrsc.org This suggests that this compound can be similarly protected to yield ethyl 4-iodo-1-tosyl-1H-imidazole-2-carboxylate.
The N-Boc protection is another widely used strategy, employing di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the protecting agent. The compound 1-Boc-4-iodo-1H-imidazole is commercially available and its synthesis has been documented, demonstrating that the 4-iodoimidazole (B15931) scaffold is compatible with Boc protection. A general method for the chemoselective mono-N-Boc protection of various amines, which could be adapted for imidazoles, utilizes Boc₂O in the presence of a catalyst like perchloric acid adsorbed on silica-gel under solvent-free conditions. Furthermore, a novel method for the selective deprotection of N-Boc-imidazoles using sodium borohydride (B1222165) in ethanol (B145695) has been developed, which is useful for subsequent synthetic steps.
Table 2: N-Functionalization Strategies
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-4-iodo-1H-imidazole-2-carboxylate |
| N-Arylation | Aryl halide, Copper catalyst, Base (e.g., LiOH, K₂CO₃) | N-Aryl-4-iodo-1H-imidazole-2-carboxylate |
| N-Tosylation | Tosyl chloride, Base | Ethyl 4-iodo-1-tosyl-1H-imidazole-2-carboxylate |
Computational and Theoretical Investigations of Imidazole Carboxylates and Iodoimidazoles
Quantum Chemical Studies on Molecular Structure and Energetics
Quantum chemical calculations are fundamental to determining the three-dimensional structure and energetic landscape of a molecule. These methods can predict stable conformations, transition states, and various thermodynamic properties with a high degree of accuracy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP, are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net
Once the geometry is optimized, vibrational analysis can be performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies correspond to the modes of molecular motion (stretching, bending, etc.). These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. researchgate.netnih.gov For instance, studies on related imidazole compounds have successfully used DFT with the 6-311++G(d,p) basis set to assign vibrational modes. nih.gov
Table 1: Predicted Geometrical Parameters for an Imidazole Ring using DFT Note: This table presents typical data for a substituted imidazole ring, as specific computational data for Ethyl 4-iodo-1H-imidazole-2-carboxylate is not readily available in the cited literature. The values are illustrative of results from a DFT/B3LYP calculation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-N1 | 1.38 Å |
| Bond Length | N1-C5 | 1.37 Å |
| Bond Length | C5-C4 | 1.36 Å |
| Bond Length | C4-N3 | 1.38 Å |
| Bond Length | N3-C2 | 1.33 Å |
| Bond Angle | C5-N1-C2 | 108.5° |
| Bond Angle | N1-C2-N3 | 111.0° |
| Bond Angle | C2-N3-C4 | 108.5° |
| Bond Angle | N3-C4-C5 | 107.0° |
| Bond Angle | C4-C5-N1 | 105.0° |
Table 2: Illustrative Vibrational Frequencies for Imidazole Derivative Functional Groups Note: This table shows representative calculated vibrational frequencies for key functional groups found in this compound, based on general findings for similar molecules.
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H (ring) | Stretching | ~3500 |
| C=O (ester) | Stretching | ~1730 |
| C=N (ring) | Stretching | ~1640 |
| C-I | Stretching | ~500-600 |
| C-O (ester) | Stretching | ~1250 |
Reactivity and Stability Assessments
Computational methods are extensively used to predict the chemical reactivity and stability of molecules. By analyzing the electronic structure, one can identify the most likely sites for chemical reactions and understand the underlying factors that govern reaction pathways.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. nankai.edu.cn For imidazole derivatives, FMO analysis helps predict how they will interact with other reagents. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the regions most involved in electron donation and acceptance, respectively, thereby indicating probable reaction sites.
Table 3: Representative Frontier Molecular Orbital Energies for an Imidazole Derivative Note: These values are illustrative for a substituted imidazole and are not specific to this compound. The exact energies would depend on the specific substituents and the computational method used.
| Molecular Orbital | Energy (eV) | Role in Reactivity |
| HOMO | -6.5 | Electron Donor (Nucleophilic Center) |
| LUMO | -1.2 | Electron Acceptor (Electrophilic Center) |
| HOMO-LUMO Gap | 5.3 | Indicator of Chemical Stability |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, regions of negative electrostatic potential (colored in reds and yellows) are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms like oxygen and nitrogen. researchgate.net Regions of positive electrostatic potential (colored in blues) indicate electron-deficient areas, which are prone to nucleophilic attack. researchgate.net
For a molecule like this compound, an MEP map would likely show negative potential around the carbonyl oxygen of the ester group and the nitrogen atoms of the imidazole ring, identifying them as sites for electrophilic interaction. Positive potential might be found around the hydrogen atom attached to the ring's nitrogen (N-H), making it a potential site for deprotonation.
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons in the calculated molecular orbitals. uni-muenchen.denih.gov While it has known limitations, such as a strong dependence on the basis set used, it provides a straightforward way to quantify the charge on each atom. uni-muenchen.de This information helps in understanding the electrostatic properties and reactivity of the molecule. For instance, in imidazole derivatives, Mulliken charge analysis can reveal the relative electron-withdrawing or electron-donating effects of different substituents. researchgate.net Atoms with a significant negative charge are identified as nucleophilic centers, while those with a positive charge are electrophilic centers, complementing the insights gained from MEP maps.
Table 4: Illustrative Mulliken Atomic Charges for Key Atoms in a Substituted Imidazole Note: This table provides hypothetical Mulliken charges for atoms in a structure similar to this compound to illustrate the type of data obtained. Actual values would vary based on the specific molecule and calculation parameters.
| Atom | Element | Hypothetical Mulliken Charge (a.u.) |
| N1 (ring, with H) | Nitrogen | -0.45 |
| C2 (ring, with ester) | Carbon | +0.50 |
| N3 (ring) | Nitrogen | -0.55 |
| C4 (ring, with Iodo) | Carbon | +0.10 |
| I | Iodine | -0.15 |
| O (carbonyl) | Oxygen | -0.60 |
| O (ester ether) | Oxygen | -0.40 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are instrumental in exploring the three-dimensional structure and dynamic behavior of molecules. These techniques allow researchers to visualize molecular conformations, understand tautomeric preferences, and observe how molecules interact with their environment over time.
The structure of this compound is not static. It can exist in different spatial arrangements (conformations) and isomeric forms (tautomers).
Conformational Analysis: Conformational analysis for imidazole derivatives is often performed using computational methods like Density Functional Theory (DFT). nih.gov Potential Energy Surface (PES) scans are conducted by systematically rotating specific single bonds to identify the most stable, low-energy conformers. nih.gov For this compound, key rotatable bonds would include the C-C and C-O bonds of the ethyl ester group. Computational studies on related molecules have successfully identified the lowest energy conformers by optimizing structures obtained from PES scans. nih.gov
Tautomerism: Tautomerism is the phenomenon where a single compound exists as a mixture of two or more readily interconvertible structural isomers. scienceinfo.comwikipedia.org For the imidazole ring of this compound, prototropic tautomerism is of primary importance. This involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring. This results in two distinct tautomers: this compound and Ethyl 5-iodo-1H-imidazole-2-carboxylate.
Computational studies, such as those using the composite G4 method, can calculate the energetics and barriers for the migration of hydrogen atoms in imidazole rings. csic.es The relative stability of these tautomers is influenced by the electronic properties of the substituents on the ring. csic.es Studies on histidine and related compounds have used 1H-NMR and computational estimates to determine the microscopic pK values and molar ratios of the individual tautomers in solution. nih.gov The equilibrium between these forms can be critical for the molecule's biological activity and interaction profile.
| Type of Isomerism | Description | Key Structural Feature | Computational Investigation Method |
|---|---|---|---|
| Prototropic Tautomerism | Migration of a hydrogen atom between N1 and N3 of the imidazole ring. | Position of the N-H proton (1H vs 3H). | DFT, G4 Composite Methods, NMR Spectroscopy Simulation. csic.esnih.gov |
| Rotational Conformational Isomerism | Rotation around the single bonds of the ethyl carboxylate substituent. | Dihedral angles of the C(2)-C(=O)-O-Et linkage. | Potential Energy Surface (PES) Scan. nih.gov |
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the stability of molecules and their interactions with other molecules, such as solvents or biological macromolecules, over time. researchgate.netnih.gov
For iodoimidazoles and imidazole carboxylates, MD simulations can elucidate the nature and strength of various intermolecular forces:
Hydrogen Bonding: The N-H group of the imidazole ring is a potent hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen of the ester group are hydrogen bond acceptors.
Halogen Bonding: The iodine atom at the C4 position can act as a halogen bond donor, interacting with Lewis bases. Crystallographic and computational studies on other halogenated heterocycles have investigated these interactions in detail. mdpi.com
π-π Interactions: The aromatic imidazole ring can engage in stacking interactions with other aromatic systems. nih.gov
MD simulations on substituted benzimidazoles have revealed the importance of specific functional groups in the mechanism of binding to enzyme active sites. nih.gov Similarly, simulations of imidazole derivatives as COX-2 inhibitors have been used to assess the stability of protein-ligand complexes by analyzing metrics like RMSD, RMSF, and hydrogen bond patterns. nih.gov Ab initio MD simulations have been used to study the structure and dynamics of imidazolium-based ionic liquids, revealing strong interactions between the anion and the C-H groups of the imidazole ring. aip.org These approaches could be applied to this compound to understand its behavior in different chemical environments.
Structure-Property Relationship Studies
Understanding the relationship between a molecule's structure and its physical, chemical, and biological properties is a cornerstone of chemical science. Computational approaches provide quantitative and predictive models to establish these relationships.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a specific property. nih.gov These models are widely used in drug discovery and materials science to predict the activity of new compounds. researchgate.net
For imidazole derivatives, QSAR studies have been successfully applied to predict a wide range of activities:
Antiviral Activity: Models have been developed to predict the activity of imidazole derivatives against viruses like the Human Cytomegalovirus (HCMV), which were then used to screen virtual libraries for promising new compounds. nih.gov
Anticancer Activity: QSAR models have been constructed for imidazole-containing compounds as farnesyltransferase inhibitors, a class of anticancer agents. nih.gov
Enzyme Inhibition: Studies have used QSAR to elucidate the structural features required for the inhibition of enzymes like 14α-demethylase and dipeptidyl peptidase III by imidazole and benzimidazole derivatives. nih.govresearchgate.net
Corrosion Inhibition: QSAR methods have been used to predict the corrosion inhibition efficiency of imidazole derivatives by correlating it with various molecular descriptors. scientific.net
The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. These can include physicochemical, electronic, steric, and topological parameters. scientific.netiosrjournals.org Multiple linear regression (MLR) and machine learning methods like artificial neural networks (ANN) are then used to build the predictive model. nih.goviosrjournals.org
| Descriptor Class | Examples | Property Represented | Relevance to this compound |
|---|---|---|---|
| Physicochemical | ClogP (lipophilicity), Molar Refractivity (MR) | Solubility, membrane permeability, steric bulk. iosrjournals.org | Predicting bioavailability and steric interactions. |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Reactivity, electrostatic interactions. researchgate.net | Understanding interaction with biological targets. |
| Topological | Wiener index, Zagreb index, Connectivity indices | Molecular size, shape, and branching. scientific.net | Correlating molecular structure with activity. |
| 3D Descriptors | Van der Waals volumes, Radial Distribution Function (RDF) | 3D shape and atomic distribution. nih.govresearchgate.net | Modeling binding to specific 3D receptor sites. |
In silico methods, which are computer-based simulations, are invaluable for predicting the chemical behavior and ease of synthesis of new molecules like this compound.
Prediction of Chemical Behavior: Quantum chemical calculations can predict a variety of properties that govern chemical behavior. nih.gov
Reactivity Descriptors: Frontier molecular orbitals (HOMO and LUMO) and their energy gap can indicate the molecule's kinetic stability and reactivity. nih.govuokerbala.edu.iq
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting non-covalent interactions. nih.govnih.gov
Stability: The total energy calculated for an optimized molecular structure can be used to compare the relative stability of different isomers or conformers. ekb.eg
Synthetic Accessibility: While direct computational prediction of synthetic routes is a complex and emerging field, in silico tools can aid in synthesis planning. They can help evaluate the feasibility of proposed reaction steps by modeling reaction mechanisms and transition states. For instance, DFT calculations have been used to study the mechanism of NHC-carboxylate formation from imidazole precursors. acs.org Furthermore, knowledge of the molecule's electronic structure can inform the choice of reagents for reactions like Suzuki-Miyaura cross-coupling, a common method for functionalizing haloimidazoles. nih.gov Computational modeling tools are increasingly integrated into workflows to help chemists design and optimize synthetic pathways. youtube.com
Role of Ethyl 4 Iodo 1h Imidazole 2 Carboxylate As a Synthetic Building Block and Intermediate
Precursor for the Synthesis of Novel Imidazole-Containing Compounds
The primary application of ethyl 4-iodo-1H-imidazole-2-carboxylate is as a precursor for novel imidazole-containing compounds. The strategic placement of the iodo and ester functionalities allows for a programmed and regioselective synthesis of highly substituted imidazole (B134444) scaffolds.
The 4-iodo substituent is the key to the diversification of the imidazole core. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. These reactions are fundamental to building molecular complexity.
Key Cross-Coupling Reactions:
| Reaction | Coupling Partner | Bond Formed | Significance |
| Suzuki Coupling | Aryl/vinyl boronic acids or esters | C-C | Forms biaryl or vinyl-imidazole structures. |
| Sonogashira Coupling | Terminal alkynes | C-C (sp) | Introduces alkynyl moieties, useful for extending conjugation or further functionalization. nih.govias.ac.innih.gov |
| Heck Coupling | Alkenes | C-C (sp²) | Creates substituted vinyl-imidazoles. rsc.orgresearchgate.netfigshare.com |
| Buchwald-Hartwig Amination | Amines | C-N | Directly introduces primary or secondary amine functionalities. rsc.orgresearchgate.netfigshare.com |
These transformations enable the synthesis of compounds with tailored electronic and steric properties. For instance, the Sonogashira coupling of iodoimidazoles has been used to create complex heterocyclic systems, and in some cases, has led to the discovery of unusual coupling products with unique aggregation properties. nih.gov The ester group at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives, further expanding the molecular diversity. researchgate.netresearchgate.net
Beyond diversification at the 4-position, the imidazole nitrogen (N1) provides a site for alkylation or arylation, allowing the entire this compound unit to be incorporated into larger molecular frameworks. nih.gov This is often achieved by deprotonation of the N-H group with a suitable base, followed by reaction with an electrophile. This strategy is crucial for creating molecules where the imidazole ring acts as a central scaffold connecting different parts of the molecule. The ester at the C2 position can also be a site for further reactions, such as reduction to an alcohol or conversion to other functional groups, after the desired modifications at the C4 and N1 positions have been made.
Utility in the Preparation of Specialized Reagents and Ligands
The structural features of this compound make it an attractive starting material for the synthesis of specialized reagents and ligands for catalysis and materials science.
Imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), which are a prominent class of ligands in modern catalysis. acs.org The general approach involves N-alkylation or N-arylation at both imidazole nitrogens to form an imidazolium (B1220033) salt, which is then deprotonated to yield the free carbene. This compound can be envisioned as a precursor to functionalized NHC ligands. The iodo and ester groups can be retained or modified to tune the steric and electronic properties of the resulting NHC ligand, which in turn influences the activity and selectivity of the metal catalyst. rsc.orgnih.gov For example, the presence of the ester group can influence the electron-donating ability of the NHC ligand. Furthermore, the iodine atom could be used to anchor the NHC-metal complex to a solid support or another molecular entity.
Imidazole-carboxylate derivatives are widely used as organic linkers for the construction of metal-organic frameworks (MOFs). rsc.org MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The imidazole and carboxylate groups can coordinate to metal ions, forming extended network structures. This compound, after hydrolysis of the ester to the carboxylic acid, can serve as a functionalized linker. The iodo group can act as a site for post-synthetic modification within the MOF, allowing for the introduction of new functional groups after the framework has been assembled. This can be used to tailor the properties of the MOF for specific applications.
Exploratory Applications in Chemical Probe Development
The unique combination of functional groups in this compound also suggests its potential in the development of chemical probes for biological and analytical applications.
Imidazole-based compounds have been developed as fluorescent chemosensors for the detection of metal ions and other analytes. researchgate.net The imidazole ring can act as a binding site, and its electronic properties can be modulated to produce a change in fluorescence upon binding. The scaffold of this compound could be elaborated through cross-coupling reactions to attach fluorophores or other signaling units, creating novel fluorescent probes.
Furthermore, the presence of an iodine atom opens up possibilities for radiolabeling. Radioisotopes of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, are used in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and in radiotherapy. nih.gov this compound could serve as a precursor for the synthesis of radiolabeled imidazole derivatives for use as imaging agents or therapeutic agents, particularly in targeting specific biological pathways where the imidazole scaffold has known affinity.
Design of Compounds for Interrogation of Chemical Pathways
This compound is a strategically functionalized heterocyclic compound that serves as a versatile building block in the synthesis of molecules designed to probe and elucidate complex chemical and biological pathways. Its utility stems from the presence of three key reactive sites: the iodo group at the C4 position, the ethyl carboxylate at the C2 position, and the reactive nitrogen atoms within the imidazole ring. This trifecta of functionality allows for a diverse range of chemical modifications, making it an ideal scaffold for constructing targeted molecular probes.
The carbon-iodine bond at the C4 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the iodo group can be readily displaced by aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling with corresponding boronic acids or esters. This allows for the systematic introduction of diverse substituents to explore the steric and electronic requirements of a biological target. Similarly, Sonogashira coupling with terminal alkynes can be employed to introduce alkynyl moieties, which can serve as handles for further functionalization, such as in "click" chemistry, or as part of a pharmacophore itself. The Stille coupling with organostannanes and Buchwald-Hartwig amination with various amines further expand the synthetic possibilities, enabling the creation of a vast library of imidazole derivatives.
The ethyl carboxylate group at the C2 position offers another point for chemical diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The ester can also be reduced to an alcohol, which can be further modified, or it can participate in reactions with organometallic reagents to generate ketones.
The imidazole ring itself, with its two nitrogen atoms, provides opportunities for N-alkylation or N-arylation, further increasing the structural diversity of the resulting compounds. The ability to fine-tune the substitution pattern at multiple positions of the imidazole core makes this compound a valuable starting material for the generation of focused compound libraries aimed at interrogating specific biological pathways, such as kinase signaling or receptor binding.
Below is a table illustrating the potential transformations of this compound in the design of chemical probes.
| Reaction Type | Reagents and Conditions | Product Type | Potential Application in Probe Synthesis |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-1H-imidazole-2-carboxylate | Introduction of recognition elements for protein binding |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-1H-imidazole-2-carboxylate | Incorporation of bioorthogonal handles for labeling |
| Ester Hydrolysis | Aqueous base (e.g., NaOH, LiOH) | 4-Iodo-1H-imidazole-2-carboxylic acid | Precursor for amide library synthesis |
| Amide Coupling | Amine, coupling agent (e.g., HATU, EDCI) | 4-Iodo-1H-imidazole-2-carboxamide | Modulation of solubility and biological activity |
| N-Alkylation | Alkyl halide, base | 1-Alkyl-4-iodo-1H-imidazole-2-carboxylate | Modification of pharmacokinetic properties |
Development of Labeled Analogs for Research Studies
The development of labeled compounds is crucial for a multitude of research studies, including in vitro binding assays, in vivo imaging, and metabolic profiling. This compound is an excellent precursor for the synthesis of such labeled analogs, primarily due to the presence of the iodo group.
The iodo substituent serves as a convenient site for the introduction of radioisotopes of iodine, such as ¹²³I, ¹²⁵I, and ¹³¹I. Radioiodination can often be achieved under mild conditions via isotopic exchange or through electrophilic substitution on an activated precursor. These radioiodinated imidazole derivatives can be utilized as radioligands for receptor binding studies or as imaging agents for Single Photon Emission Computed Tomography (SPECT). The choice of iodine isotope depends on the specific application, with ¹²⁵I being suitable for in vitro assays due to its longer half-life, while ¹²³I is preferred for in vivo imaging because of its favorable gamma emission energy and shorter half-life.
Furthermore, the iodo group can be replaced with other radioactive halogens, such as the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), which is widely used in Positron Emission Tomography (PET). While direct displacement of iodine with [¹⁸F]fluoride is challenging, the iodo precursor can be converted to a more suitable leaving group, or the synthesis can be adapted to incorporate the [¹⁸F]fluoride at a different stage. For example, the iodo-imidazole can be transformed into a boronic ester precursor, which can then undergo a copper-mediated radiofluorination.
In addition to radiohalogens, stable isotopes can also be incorporated. For instance, the ethyl carboxylate group can be synthesized using ¹³C-labeled ethanol (B145695) to introduce a ¹³C label for nuclear magnetic resonance (NMR) studies or mass spectrometry-based metabolic analysis. Similarly, the introduction of deuterium (B1214612) (²H) at specific positions can be achieved through various synthetic routes, providing tools for studying kinetic isotope effects and metabolic pathways.
The versatility of this compound as a precursor for labeled compounds is summarized in the table below.
| Labeling Method | Isotope | Precursor/Reaction | Application of Labeled Analog |
| Radioiodination | ¹²³I, ¹²⁵I, ¹³¹I | Isotopic exchange or electrophilic substitution | SPECT imaging, radioligand binding assays |
| Radiofluorination | ¹⁸F | Conversion to a suitable precursor (e.g., boronic ester) followed by nucleophilic substitution | PET imaging |
| Carbon-11 Labeling | ¹¹C | Trapping of [¹¹C]methyl iodide or other ¹¹C-synthons | PET imaging |
| Stable Isotope Labeling | ¹³C, ²H, ¹⁵N | Use of labeled starting materials or reagents in the synthesis | NMR studies, metabolic tracing, mass spectrometry |
The ability to introduce a variety of labels into the imidazole scaffold, facilitated by the functionalities present in this compound, underscores its importance as a key intermediate in the development of sophisticated research tools for chemical biology and medicinal chemistry.
Advanced Spectroscopic and Analytical Methodologies for Compound Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the atomic framework of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity of atoms, their chemical environment, and the stereochemical relationships within the molecule.
Proton (¹H) NMR for Structural Connectivity and Isomer Identification
The ¹H NMR spectrum of Ethyl 4-iodo-1H-imidazole-2-carboxylate is expected to provide key information about its constituent protons. The spectrum would display distinct signals for the ethyl group and the imidazole (B134444) ring proton. The ethyl group would manifest as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a classic ethyl ester pattern arising from spin-spin coupling. The integration of these signals would confirm the presence of two and three protons, respectively.
The imidazole ring possesses a single proton at the C5 position, which would likely appear as a singlet in the aromatic region of the spectrum. The chemical shift of this proton would be influenced by the electronic effects of the adjacent iodine atom and the carboxylate group. Furthermore, the broad signal of the N-H proton on the imidazole ring is also anticipated, though its chemical shift can be highly variable depending on the solvent and concentration.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Imidazole N-H | Variable (Broad) | s (br) | - |
| Imidazole C5-H | 7.5 - 8.0 | s | - |
| Ethyl -OCH₂- | 4.3 - 4.5 | q | ~7.1 |
| Ethyl -CH₃ | 1.3 - 1.5 | t | ~7.1 |
Note: These are predicted values based on analogous structures and may vary in experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a direct map of the carbon backbone of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would be expected to show signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the three carbons of the imidazole ring.
The position of the iodine atom at C4 would significantly influence the chemical shift of this carbon, typically causing a downfield shift compared to an unsubstituted imidazole. The carbonyl carbon is expected at the most downfield position due to its hybridization and proximity to two oxygen atoms.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl C=O | 160 - 165 |
| Imidazole C2 | 140 - 145 |
| Imidazole C5 | 125 - 130 |
| Imidazole C4 | 90 - 95 |
| Ethyl -OCH₂- | 60 - 65 |
| Ethyl -CH₃ | 14 - 16 |
Note: These are predicted values based on analogous structures and may vary in experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Elucidation
For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. chemsynthesis.com
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be the most prominent feature, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signals of the C5-H, -OCH₂-, and -CH₃ groups to their corresponding ¹³C signals.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of this compound. The experimentally determined exact mass would be compared to the calculated mass for the chemical formula C₆H₇IN₂O₂ to confirm the elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺, or as an adduct with other cations like sodium, [M+Na]⁺. The detection of a peak corresponding to the expected mass of these ions would confirm the molecular weight of the compound. For this compound (MW = 266.04 g/mol ), a prominent signal at m/z 267.05 for the [M+H]⁺ ion would be anticipated in the positive ion mode.
Advanced Spectroscopic and Analytical Methodologies for the Characterization of this compound
The comprehensive characterization of novel chemical entities is a cornerstone of modern chemical research and development. For a molecule such as this compound, a multifaceted analytical approach is imperative to unambiguously confirm its structure, purity, and other physicochemical properties. This article details the advanced spectroscopic and chromatographic techniques employed for the thorough characterization of this iodo-substituted imidazole derivative.
The elucidation of the chemical structure and confirmation of the identity of this compound are accomplished through a suite of sophisticated analytical techniques. These methodologies provide complementary information, which, when combined, offers a detailed molecular portrait of the compound.
Tandem mass spectrometry (MS/MS) is a powerful technique utilized to determine the structure of a compound by analyzing the fragmentation pattern of its molecular ion. In a typical MS/MS experiment, the parent ion of this compound (m/z 281.97 for the [M+H]⁺ ion) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable insights into the connectivity of the molecule.
While specific experimental MS/MS data for this compound is not widely published, the fragmentation of iodo-substituted and imidazole-containing compounds generally follows predictable pathways. The fragmentation of imidazole rings can involve the loss of small molecules like HCN or acetonitrile (B52724), and the carbon-iodine bond is also a likely site for cleavage. researchgate.netnih.gov The ethyl ester group can undergo characteristic fragmentations, such as the loss of an ethoxy radical (-OC2H5) or ethylene (B1197577) (C2H4) via a McLafferty rearrangement.
Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| Predicted m/z | Proposed Fragment Structure/Loss |
| 253.97 | [M+H - C2H4]⁺ |
| 236.94 | [M+H - OCH2CH3]⁺ |
| 154.96 | [M+H - I]⁺ |
| 127.00 | [I]⁺ |
Note: The m/z values are predicted based on general fragmentation patterns of similar compounds and have not been experimentally verified in publicly available literature.
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent bonds. vscht.czpressbooks.publibretexts.org
Key expected vibrational frequencies include the N-H stretching of the imidazole ring, typically observed as a broad band in the range of 3200-3400 cm⁻¹. The C=O stretching of the ester group would present as a strong, sharp absorption band around 1700-1730 cm⁻¹. vscht.czlibretexts.org The C-N and C=C stretching vibrations of the imidazole ring would appear in the fingerprint region (approximately 1400-1600 cm⁻¹). nih.govresearchgate.net The C-I stretching vibration is expected at lower wavenumbers, typically below 600 cm⁻¹.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Imidazole) | 3200 - 3400 (broad) |
| C-H Stretch (Aromatic/Alkyl) | 2900 - 3100 |
| C=O Stretch (Ester) | 1700 - 1730 (strong, sharp) |
| C=C and C=N Stretch (Imidazole Ring) | 1400 - 1600 |
| C-O Stretch (Ester) | 1100 - 1300 |
| C-I Stretch | < 600 |
Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment.
While the crystal structure of this compound itself is not publicly available, a study on a related compound, 2-ethyl-1H-imidazole-4-carboxylate monohydrate, reveals key structural features common to such molecules. nih.gov In the solid state, imidazole derivatives often form extensive hydrogen bonding networks involving the imidazole N-H and the carboxylate or ester oxygen atoms, which dictate the crystal packing. nih.gov The imidazole ring is typically planar.
Table 3: Illustrative Crystallographic Parameters for a Related Imidazole Carboxylate Derivative
| Parameter | Example Value (for 2-ethyl-1H-imidazole-4-carboxylate monohydrate) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.983 (2) |
| b (Å) | 15.541 (3) |
| c (Å) | 7.337 (2) |
| β (°) | 113.67 (3) |
| Volume (ų) | 834.1 (4) |
| Z | 4 |
Note: This data is for a structurally related compound and serves for illustrative purposes only. nih.gov
Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a chemical compound. For this compound, a reversed-phase HPLC method would typically be employed. nih.govptfarm.plcmes.orgmdpi.com The compound would be dissolved in a suitable solvent and injected onto a C18 or similar non-polar stationary phase. Elution would be carried out using a polar mobile phase, often a mixture of acetonitrile or methanol (B129727) and water, with a UV detector monitoring the effluent. mdpi.com The purity is determined by the area percentage of the main peak relative to any impurity peaks.
Table 4: Typical HPLC Parameters for the Analysis of Imidazole Derivatives
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 254 nm |
| Column Temperature | Ambient or controlled (e.g., 35 °C) |
Note: These are general conditions and would require optimization for the specific compound. cmes.orggoogle.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govresearchgate.net This technique is particularly useful for identifying impurities and degradation products. As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, which provides mass information for each separated component. For halogenated compounds like this compound, the characteristic isotopic pattern of iodine can aid in the identification of iodine-containing species. researchgate.net
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretical values calculated from the molecular formula (C₆H₇IN₂O₂). A close agreement between the experimental and theoretical values provides strong evidence for the proposed empirical formula.
Table 5: Theoretical Elemental Composition of this compound (C₆H₇IN₂O₂)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 6 | 72.066 | 25.75% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 2.52% |
| Iodine | I | 126.904 | 1 | 126.904 | 45.34% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 10.01% |
| Oxygen | O | 15.999 | 2 | 31.998 | 11.43% |
| Total | 279.038 | 100.00% |
Q & A
Basic Research Questions
Q. How can the synthesis of Ethyl 4-iodo-1H-imidazole-2-carboxylate be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A key approach involves using tetrakis(dimethylamino)ethylene (TDAE) methodology to facilitate substitutions, as demonstrated in analogous imidazole derivatives (e.g., reactions with chloromethyl intermediates) . Optimization includes controlling reaction temperature (e.g., 0–5°C for iodine incorporation), using anhydrous solvents (e.g., DMF or THF), and employing stoichiometric ratios of iodinating agents (e.g., NaI or I₂). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the imidazole backbone and substituents (e.g., iodination at C4). The ethyl ester group shows characteristic triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) signals .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, identifying bond angles and iodine positioning. For example, bond angles like C3–N2–C4 (~106°) and torsion angles in the ester group validate stereoelectronic effects .
Advanced Research Questions
Q. How does the iodine substituent influence the electronic and reactivity profiles of this compound?
- Methodological Answer : The iodine atom acts as both an electron-withdrawing group (via σ-hole effects) and a leaving group. Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal reduced electron density at C4, enhancing electrophilic substitution at adjacent positions. Comparative analysis with nitro or methyl analogs (e.g., Ethyl 4-nitro-1H-imidazole-2-carboxylate) shows iodine’s unique polarizability, impacting reaction kinetics in Suzuki-Miyaura couplings .
Q. What computational strategies predict the tautomeric stability and intermolecular interactions of this compound?
- Methodological Answer :
- Tautomer Analysis : DFT calculations (e.g., M06-2X/def2-TZVP) compare 1H- and 3H-imidazole tautomers. Solvent effects (PCM model) show the 1H tautomer is favored in polar solvents due to hydrogen bonding with the ester group .
- Non-Covalent Interactions : Reduced Density Gradient (RDG) analysis identifies halogen bonding (C–I⋯O) in crystal packing, critical for co-crystal design .
Q. How do steric and electronic factors affect its utility as a ligand in coordination chemistry?
- Methodological Answer : The iodine atom’s steric bulk and polarizability enable unique metal-ligand interactions. Single-crystal XRD of Pd(II) complexes reveals square-planar geometries with N3 (imidazole) coordination. Comparative studies with non-iodinated analogs show iodine enhances catalytic activity in C–H activation reactions due to improved oxidative addition kinetics .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How can researchers reconcile variability in literature data?
- Methodological Answer : Yield variations (e.g., 60–85%) arise from differences in iodine sources (e.g., NaI vs. I₂), reaction scales, or purification methods. Systematic optimization via Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, solvent polarity). Cross-referencing synthetic protocols from nitro- and iodo-imidazole derivatives provides benchmarks for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
